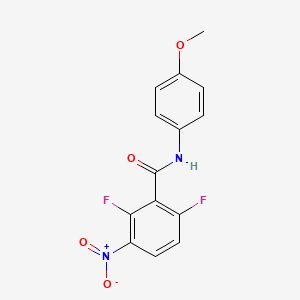

2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O4/c1-22-9-4-2-8(3-5-9)17-14(19)12-10(15)6-7-11(13(12)16)18(20)21/h2-7H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDCFRNDPGLCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide typically involves the following steps:

Nitration: The starting material, 2,6-difluorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3 position.

Methoxylation: The nitrated product is then subjected to a methoxylation reaction using sodium methoxide and methanol to introduce the methoxy group at the 4 position of the phenyl ring.

Amidation: Finally, the intermediate product is reacted with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methoxylation steps, and automated systems for the amidation reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines or thiols, base (e.g., sodium hydride), solvent (e.g., dimethylformamide).

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

Reduction: 2,6-difluoro-N-(4-methoxyphenyl)-3-aminobenzamide.

Substitution: 2,6-diamino-N-(4-methoxyphenyl)-3-nitrobenzamide (if amines are used).

Oxidation: 2,6-difluoro-N-(4-hydroxyphenyl)-3-nitrobenzamide.

Scientific Research Applications

2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and liquid crystals.

Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms and methoxy group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

DBDF2,6T: A Diorganotin(IV) Antitumor Agent

Structure: Bis-[2,6-difluoro-N-(hydroxyl-κO)benzamidato-κO]diorganotin(IV) (DBDF2,6T) shares the 2,6-difluorobenzamidate backbone but replaces the nitro and methoxyphenyl groups with hydroxyl and organotin(IV) moieties. Activity: DBDF2,6T exhibits high antitumor activity with low toxicity. Studies demonstrate its interaction with hPPARγ via fluorescence quenching and molecular docking, suggesting a mechanism involving protein binding and stabilization . Key Differences:

- Substituents : Hydroxyl and tin(IV) groups enhance metal coordination, unlike the nitro and methoxy groups in the target compound.

- Applications : DBDF2,6T is optimized for anticancer activity, whereas the nitro group in 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide may enable redox-mediated reactivity.

N-(4-Cyanophenyl)-2,6-Difluorobenzamide

Structure: This compound replaces the 3-nitro and 4-methoxyphenyl groups with a 4-cyanophenyl substituent. Physical Properties: Crystal structure analysis reveals a C9–C10 acetylene bond (1.162 Å) and a 59.03° angle between the prop-2-ynyl chain and benzene ring normal, contrasting with the planar nitro and methoxy groups in the target compound . Key Differences:

GSK7975A: A TRPC Channel Blocker

Structure : 2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide features a pyrazolyl substituent with a trifluoromethyl-benzyl group.

Activity : GSK7975A inhibits TRPC channels, highlighting the role of substituents in targeting ion channels. The trifluoromethyl and hydroxy groups enhance hydrophobic interactions and hydrogen bonding, respectively .

Key Differences :

- Biological Targets : The pyrazolyl group in GSK7975A enables specific protein interactions, unlike the methoxyphenyl group in the target compound.

- Functional Groups : The trifluoromethyl group increases lipophilicity, which may improve membrane permeability compared to the nitro group.

Diflubenzuron: A Pesticide Benzamide

Structure: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide lacks the nitro and methoxy groups, instead incorporating a chlorophenyl urea moiety. Applications: Diflubenzuron is a chitin synthesis inhibitor used in pest control, demonstrating how benzamide derivatives can be tailored for non-medicinal applications . Key Differences:

- Toxicity Profile : Diflubenzuron’s low mammalian toxicity contrasts with the undefined toxicity of the nitro-methoxy derivative.

Comparative Data Table

Biological Activity

2,6-Difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement with two fluorine atoms, a methoxy group, and a nitro group, which contribute to its reactivity and interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is CHFNO. The structural components are as follows:

- Fluorine Atoms : Located at the 2 and 6 positions of the benzene ring.

- Methoxy Group : Positioned at the para (4) location of the phenyl ring.

- Nitro Group : Situated at the meta (3) position of the benzamide core.

This arrangement enhances the compound's lipophilicity and bioavailability, facilitating its passage through cell membranes and interaction with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may inhibit or modulate the activity of these targets. The methoxy group further enhances solubility and reactivity, allowing for diverse pharmacological applications.

Biological Activities

Research indicates that this compound exhibits promising anti-inflammatory and anticancer properties. Its structural features allow it to engage with various biological pathways relevant to disease mechanisms.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings indicate that it may selectively target cancer cells while sparing normal cells. For instance, it has shown low cytotoxicity against non-cancerous cells while effectively inhibiting the proliferation of certain cancer cell lines .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on T-lymphoblastic cell lines with IC values in the low micromolar range. These results highlight its potential as an anticancer agent .

- Mechanistic Studies : Research involving enzyme inhibition revealed that this compound could inhibit specific targets involved in tumor growth and inflammation, supporting its role as a lead compound for further development in cancer therapies.

Comparative Analysis

To understand the uniqueness of this compound compared to related compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,6-Difluoro-N-(4-methoxyphenyl)benzenesulfonamide | Contains a sulfonamide group instead of a nitro group | Potentially different biological activity due to sulfonamide presence |

| 2,6-Difluoro-N-(4-methoxyphenyl)-N-methylbenzamide | Contains a methyl substitution on the nitrogen atom | May exhibit altered pharmacokinetics compared to the parent compound |

| 2,6-Difluoro-N-(4-methoxyphenyl)benzamide | Lacks the nitro group entirely | Differences in reactivity and biological activity without the nitro moiety |

This table illustrates how the presence of both nitro and methoxy groups in this compound enhances its reactivity and binding interactions with biological targets compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.